8-Cyclopentyl-1,3-dimethylpurin-3-ium-2,6-dione
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Cyclopentyl-1,3-dimethylxanthine typically involves the alkylation of theophylline with cyclopentyl bromide under basic conditions . The reaction is carried out in an organic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile, with a base like potassium carbonate to facilitate the alkylation process .
Industrial Production Methods
Industrial production methods for 8-Cyclopentyl-1,3-dimethylxanthine are not widely documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
8-Cyclopentyl-1,3-dimethylxanthine primarily undergoes substitution reactions due to the presence of reactive sites on the xanthine ring .
Common Reagents and Conditions
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Alkylation and acylation reactions are common, using reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions include various alkylated or acylated derivatives of 8-Cyclopentyl-1,3-dimethylxanthine, which may have different pharmacological properties .
Scientific Research Applications
8-Cyclopentyl-1,3-dimethylxanthine has a wide range of applications in scientific research:
Mechanism of Action
8-Cyclopentyl-1,3-dimethylxanthine exerts its effects by selectively antagonizing adenosine A1 receptors . This inhibition prevents the normal action of adenosine, which typically acts to reduce neuronal activity and promote sleep . By blocking these receptors, 8-Cyclopentyl-1,3-dimethylxanthine increases neuronal activity and has stimulant effects . Additionally, its role as a non-selective phosphodiesterase inhibitor contributes to its overall pharmacological profile .
Comparison with Similar Compounds
Similar Compounds
8-Chlorotheophylline: Another xanthine derivative with stimulant properties.
8-Phenyltheophylline: A potent adenosine receptor antagonist with similar pharmacological effects.
DMPX (3,7-Dimethyl-1-propargylxanthine): A selective adenosine receptor antagonist.
DPCPX (8-Cyclopentyl-1,3-dipropylxanthine): A highly selective A1 receptor antagonist.
Uniqueness
8-Cyclopentyl-1,3-dimethylxanthine is unique due to its high selectivity for the A1 adenosine receptor and its dual role as a phosphodiesterase inhibitor . This combination of properties makes it a valuable tool in both research and potential therapeutic applications .
Properties
Molecular Formula |
C12H15N4O2+ |
---|---|
Molecular Weight |
247.27 g/mol |
IUPAC Name |
8-cyclopentyl-1,3-dimethylpurin-3-ium-2,6-dione |
InChI |
InChI=1S/C12H15N4O2/c1-15-10-8(11(17)16(2)12(15)18)13-9(14-10)7-5-3-4-6-7/h7H,3-6H2,1-2H3/q+1 |
InChI Key |
GZNNIBJTHWUMCW-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=NC(=NC2=[N+](C1=O)C)C3CCCC3 |
Origin of Product |
United States |
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